molecular formula C21H25NO B1359606 3,5-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-22-1

3,5-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No.: B1359606
CAS No.: 898793-22-1
M. Wt: 307.4 g/mol
InChI Key: SGJYKNVHFDOTLM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C21H25NO. It is known for its complex structure, which includes a benzophenone core substituted with a piperidinomethyl group and two methyl groups at the 3 and 5 positions on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-piperidinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The benzophenone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with Piperidinomethyl Group: The piperidinomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine and formaldehyde under basic conditions.

    Methylation: The final step involves the methylation of the benzene ring at the 3 and 5 positions. This can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dimethyl-3’-piperidinomethyl benzophenone is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The piperidinomethyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating enzyme activities. The benzophenone core allows for strong binding to various receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzophenone: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.

    3-Piperidinomethylbenzophenone: Lacks the methyl groups at the 3 and 5 positions, affecting its reactivity and applications.

    4-Methyl-3’-piperidinomethyl benzophenone: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

3,5-Dimethyl-3’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl group and the methyl groups at the 3 and 5 positions. This combination imparts distinct chemical properties, making it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-11-17(2)13-20(12-16)21(23)19-8-6-7-18(14-19)15-22-9-4-3-5-10-22/h6-8,11-14H,3-5,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJYKNVHFDOTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643147
Record name (3,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-22-1
Record name (3,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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